![molecular formula C8H16ClNO B3019486 Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride CAS No. 2126143-65-3](/img/structure/B3019486.png)
Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride
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Description
Ractopamine hydrochloride (RAC) is a feed additive commonly used in the United States to improve the carcass cutting yields of finishing pigs. It is a beta-adrenergic agonist that has been shown to increase muscle pH, which could potentially affect the textural properties and water retention of further processed meats . RAC has also been compared with other beta-adrenergic agonists like zilpaterol hydrochloride (ZH) in terms of their effects on growth performance, carcass traits, and meat tenderness in finishing steers . Additionally, the impact of dietary protein concentration in conjunction with RAC on the performance and carcass characteristics of finishing beef steers has been studied, with findings suggesting that excess protein does not enhance the response to RAC .
Synthesis Analysis
The synthesis of related compounds to RAC has been explored in various studies. A novel six-step synthesis of rac-5-(hydroxymethyl)-1-(tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carboxaldehyde starting from 2-methylfuran has been developed, with the key step being the formation of a related compound according to the Clauson-Kaas procedure . Another study reported the synthesis of rac-(1R,4aR,9aR)-2-methyl-1,3,4,9a-tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-6-ol, which involved an unusual double rearrangement . Additionally, a stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key ligand for a new generation of HIV protease inhibitors, has been reported, featuring a highly stereoselective anti-aldol reaction .
Molecular Structure Analysis
The molecular structure of compounds related to RAC is complex and often involves multiple chiral centers. The synthesis of these compounds requires careful control of stereochemistry to ensure the desired enantiomers are produced. For instance, the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol achieved high enantiomeric excess, which is crucial for its biological activity as a ligand for HIV protease inhibitors . The structure of rac-(1R,4aR,9aR)-2-methyl-1,3,4,9a-tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-6-ol was confirmed by X-ray crystallography, highlighting the importance of structural analysis in the synthesis of such compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of RAC-related compounds are varied and often require specific conditions to achieve the desired outcomes. For example, the Vilsmeier formylation and oxidation with lead tetraacetate were steps used in the synthesis of a related compound . The rearrangement reactions observed in the synthesis of phenylmorphan isomers demonstrate the complexity and unpredictability of chemical reactions involving RAC-related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of RAC and its related compounds are influenced by their molecular structure. The beta-adrenergic agonist activity of RAC is a key property that affects the physiological responses in animals, leading to improved growth performance and carcass characteristics . The ultimate pH of meat from animals fed RAC is higher, which can influence meat processing outcomes . The specific physical and chemical properties of the synthesized compounds, such as solubility, melting point, and reactivity, are determined by their functional groups and stereochemistry, which are critical for their intended applications, such as pharmaceuticals .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-6-8-3-1-2-7(8)10-5-4-8;/h7H,1-6,9H2;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAMGWKNCMNMJQ-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride |
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